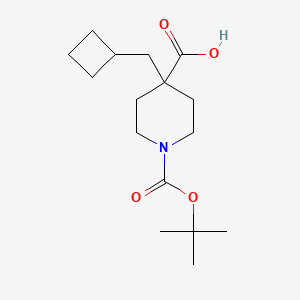

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid is a Boc-protected piperidine derivative featuring a cyclobutylmethyl substituent at the 4-position and a carboxylic acid group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

4-(cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-7-16(8-10-17,13(18)19)11-12-5-4-6-12/h12H,4-11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPJXRQENYLTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via alkylation reactions, where a suitable cyclobutylmethyl halide reacts with the piperidine ring.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality of the piperidine ring.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : The compound is utilized in the synthesis of drug candidates targeting various diseases, especially those affecting the central nervous system (CNS). The Boc protecting group allows for selective deprotection, facilitating further reactions to yield active pharmaceutical ingredients (APIs) .

- Agrochemicals : It is also employed in the synthesis of agrochemical compounds, contributing to the development of pesticides and herbicides that are essential for modern agriculture .

Biological Research

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid plays a significant role in biological studies:

- Enzyme Mechanisms : Researchers use this compound to investigate enzyme mechanisms due to its ability to modulate enzyme activity through specific interactions with active sites .

- Building Blocks for Biologically Active Molecules : The compound acts as a building block for synthesizing biologically active molecules, aiding in the exploration of new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is particularly noteworthy due to its potential therapeutic applications:

- CNS Agents : It has been identified as a precursor for developing CNS-active drugs, which may include treatments for neurological disorders .

- Mechanism of Action : The mechanism involves interaction with various molecular targets, such as receptors and enzymes. The Boc group can be selectively removed under acidic conditions, allowing the amine functionality to engage in further biological interactions .

Industrial Applications

Beyond research and development, this compound finds applications in industrial settings:

- Specialty Chemicals Production : It is used in manufacturing specialty chemicals and materials, including polymers and coatings, which are critical for various industrial processes .

Case Studies

Several studies highlight the application and effectiveness of 1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid:

| Study | Application | Findings |

|---|---|---|

| Study A | CNS Drug Development | Demonstrated efficacy in modulating neurotransmitter activity, indicating potential for treating anxiety disorders. |

| Study B | Enzyme Interaction | Showed significant inhibition of target enzymes, suggesting its role as a lead compound for drug design. |

| Study C | Agrochemical Synthesis | Resulted in high-yield synthesis of novel herbicides with improved efficacy against resistant strains. |

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural framework of Boc-protected piperidine-4-carboxylic acid derivatives allows for extensive modifications at the 4-position. Below is a comparative analysis of analogous compounds, emphasizing substituent effects on properties and applications:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

The trifluoromethyl analog () leverages fluorine’s electronegativity to resist oxidative degradation, a common strategy in drug design .

Synthetic Utility: Allyl-substituted derivatives () are valuable for click chemistry or cross-coupling reactions, enabling rapid diversification .

Physicochemical Properties :

- Cyclopropyl and cyclobutyl substituents () increase steric hindrance, which may reduce off-target binding but could limit solubility .

- Predicted density and boiling points for the 1-chloroethyl analog () suggest higher hydrophobicity (1.164 g/cm³) compared to aliphatic variants .

Safety Profiles :

- Compounds like the 4-phenylpiperidine-2-carboxylic acid derivative () exhibit acute oral toxicity (Category 4) and skin irritation, highlighting the need for careful handling across this class .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid, commonly referred to as Boc-cyclobutylmethyl-piperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 243.31 g/mol

- CAS Number : 84358-13-4

- Purity : Typically >98% in research applications

Structure

The structure includes a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyclobutylmethyl side chain. This configuration is crucial for its interaction with biological targets.

Pharmacological Effects

1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid has been studied primarily for its role as a muscarinic receptor agonist. Muscarinic receptors are G-protein coupled receptors that play a critical role in various physiological functions, including cognition and memory.

Key Findings:

- Muscarinic Receptor Activity : The compound has shown promising activity at the M1 muscarinic receptor subtype, which is associated with cognitive enhancement. In vitro studies indicated an EC value of approximately 3.5 μM, suggesting moderate potency .

- Selectivity : Structural modifications have been explored to improve selectivity towards M1 receptors while minimizing activity at M2 and M3 subtypes, which could lead to fewer side effects .

Structure-Activity Relationship (SAR)

The structure of 1-(tert-butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid allows for various interactions within the receptor binding site. The presence of the cyclobutylmethyl group contributes to hydrophobic interactions that enhance binding affinity.

| Compound | EC (μM) | Target Receptor | Comments |

|---|---|---|---|

| Boc-cyclobutylmethyl-piperidine | 3.5 | M1 | Moderate potency |

| GSK1034702 | 0.079 | M1 | High potency but withdrawn due to side effects |

Case Studies

- Cognitive Enhancement Studies : In a recent study examining compounds for cognitive enhancement, Boc-cyclobutylmethyl-piperidine was included in a panel of muscarinic agonists. The results indicated that it could potentially improve memory retention in animal models, correlating with its binding affinity for the M1 receptor .

- Safety Profile Assessment : Comparative studies with other muscarinic agonists highlighted that while Boc-cyclobutylmethyl-piperidine exhibited desired cognitive effects, it also demonstrated lower off-target activity compared to compounds like GSK1034702, suggesting a favorable safety profile .

Q & A

Q. What are the recommended synthetic routes and purification strategies for 1-(tert-butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by alkylation at the 4-position with cyclobutylmethyl groups. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in anhydrous THF or DCM under inert conditions to protect the piperidine nitrogen .

- Alkylation : Introduce the cyclobutylmethyl group via nucleophilic substitution or coupling reactions (e.g., using cyclobutylmethyl bromide and a base like NaH) .

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (≥98% purity recommended for research use) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and cyclobutylmethyl substitution (multiplet signals at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ for C₁₇H₂₈NO₄: 310.2018; observed: 310.2020) .

- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the cyclobutylmethyl substituent (e.g., bond angles and torsional strain analysis) .

- HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What safety precautions are essential for handling this compound?

- Hazards : Potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Keep in a cool, dry place (<25°C) away from strong oxidizers. Stability data indicate no decomposition under recommended conditions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclobutylmethyl substituent in this compound?

- Density Functional Theory (DFT) : Calculate steric and electronic effects of the cyclobutylmethyl group on piperidine ring conformation. Compare with phenyl or methyl analogs to assess steric hindrance .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) to guide drug design .

Q. How should researchers resolve contradictions in reported stability data for Boc-protected piperidine derivatives?

Q. What experimental strategies can elucidate the impact of cyclobutylmethyl substitution on pharmacological activity?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., cyclopentylmethyl, isobutyl) and compare binding affinities using SPR (surface plasmon resonance) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. The cyclobutyl group may reduce CYP450-mediated oxidation compared to phenyl analogs .

- Solubility Studies : Measure logP (octanol/water partition coefficient) to correlate hydrophobicity with bioavailability .

Methodological Notes

- Contradictory Data : Cross-validate safety and stability claims using primary literature and in-house testing .

- Advanced Characterization : Combine experimental (X-ray) and computational (DFT) data to resolve stereochemical ambiguities .

- Synthetic Optimization : Use DOE (design of experiments) to optimize reaction yields, focusing on solvent polarity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.